1,5-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1,5-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1-propyl-1H-pyrazol-4-ylmethylamine under acidic or basic conditions . The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: N-bromosuccinimide in dichloromethane at room temperature.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
1,5-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazol-4-amine: Similar structure but lacks the propyl group, leading to different reactivity and applications.
1,5-dimethyl-3-phenyl-1H-pyrazol-4-amine: Contains a phenyl group instead of a propyl group, resulting in distinct chemical properties and uses.
Uniqueness
1,5-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts unique reactivity and potential biological activity . The presence of both methyl and propyl groups on the pyrazole ring enhances its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1,5-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-4-5-17-9-11(7-15-17)6-13-12-8-14-16(3)10(12)2/h7-9,13H,4-6H2,1-3H3 |
InChI Key |
POVAWCNBHZODBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNC2=C(N(N=C2)C)C |
Origin of Product |
United States |
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